molecular formula C8H7F2NO B1322885 3,4-Difluoro-2-methylbenzamide CAS No. 1806277-70-2

3,4-Difluoro-2-methylbenzamide

Cat. No. B1322885
M. Wt: 171.14 g/mol
InChI Key: CROZSCSWGXWZKB-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzamide is a chemical compound that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves several steps, including amidation, dehydration, and fluorination. For instance, the synthesis of 3,4-difluorobenzonitrile, an intermediate for selective herbicides, is achieved through a process starting with 3,4-dichlorobenzoyl chloride . This suggests that a similar approach could be adapted for the synthesis of 3,4-difluoro-2-methylbenzamide, with modifications to introduce the methyl group at the appropriate stage.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be characterized using various spectroscopic methods, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These techniques provide detailed information about the bonding and geometry of the molecules. For 3,4-difluoro-2-methylbenzamide, one would expect the fluorine atoms to influence the electronic structure and steric hindrance, potentially affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated benzamides can participate in various chemical reactions. The presence of the fluorine atoms can alter the reactivity of the benzamide moiety, making it a versatile intermediate for further chemical transformations. For example, the synthesis of 1,4-dihydropyridines using a trifluorobenzeneboronic acid catalyst in an ionic liquid10 demonstrates the potential for fluorinated benzamides to be used in heterocyclic compound synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to increased stability and altered polarity compared to non-fluorinated analogs. The steric and electronic effects of the fluorine atoms can also impact the compound's solubility, boiling point, and melting point. While the specific properties of 3,4-difluoro-2-methylbenzamide are not detailed in the provided papers, the properties of similar compounds, such as those described in the synthesis of 3'-deoxynucleosides , can provide a basis for predicting its behavior.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

3,4-Difluoro-2-methylbenzamide derivatives have shown significant potential in catalysis, particularly in the iron-catalyzed, fluoroamide-directed C-H fluorination. This process allows for the mild and selective fluorination of benzylic, allylic, and unactivated C-H bonds, mediated by iron. The technique is notable for its broad substrate scope, functional group tolerance, and avoidance of noble metal additives, suggesting its utility in complex organic synthesis (Groendyke, AbuSalim, & Cook, 2016).

Role in Bacterial Cell Division Inhibition

Benzodioxane-benzamides as Bacterial Cell Division Inhibitors

Some 3,4-Difluoro-2-methylbenzamide analogs have been identified as potent inhibitors of the essential bacterial cell division protein FtsZ. Through a series of modifications, these compounds, particularly those bearing 1,4-benzodioxane-2-methyl residue at the 3-position, have been recognized as potent antistaphylococcal agents (Chiodini et al., 2015).

Imaging and Radiotracer Applications

Synthesis of Carbon-11-labeled CK1 Inhibitors

3,4-Difluoro-2-methylbenzamide derivatives have been utilized in the synthesis of radiotracers for imaging purposes, particularly in Alzheimer's disease. The development of carbon-11-labeled casein kinase 1 (CK1) inhibitors demonstrates the potential of these compounds in positron emission tomography (PET) imaging, highlighting their relevance in biomedical research (Gao, Wang, & Zheng, 2018).

Ligand and Polymer Research

The N,N '-bis(trimethylsilyl)pentafluorobenzamidinate Ligand

In the realm of ligand research and ethene oligomerization, 3,4-Difluoro-2-methylbenzamide derivatives have contributed significantly. The development of the pentafluorobenzamidinate ligand and its application in catalytic ethene oligomerization underscores the versatility and potential of these compounds in industrial applications (Brussee, Meetsma, Hessen, & Teuben, 2000).

properties

IUPAC Name

3,4-difluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROZSCSWGXWZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-methylbenzamide

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